molecular formula C13H10OS2 B14598990 (5-Phenylthieno[2,3-b]thiophen-2-yl)methanol CAS No. 61254-99-7

(5-Phenylthieno[2,3-b]thiophen-2-yl)methanol

Cat. No.: B14598990
CAS No.: 61254-99-7
M. Wt: 246.4 g/mol
InChI Key: CVATVBDCVKHOSK-UHFFFAOYSA-N
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Description

(5-Phenylthieno[2,3-b]thiophen-2-yl)methanol is a chemical compound that belongs to the class of heterocyclic compounds It features a thieno[2,3-b]thiophene core, which is a fused ring system containing sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Phenylthieno[2,3-b]thiophen-2-yl)methanol typically involves the formation of the thieno[2,3-b]thiophene core followed by the introduction of the phenyl and methanol groups. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of thiophene-2-carbohydrazide with haloaryl isothiocyanates followed by cyclization can yield the desired thieno[2,3-b]thiophene derivatives .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: (5-Phenylthieno[2,3-b]thiophen-2-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide in polar solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like halogens or alkyl groups.

Scientific Research Applications

(5-Phenylthieno[2,3-b]thiophen-2-yl)methanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Phenylthieno[2,3-b]thiophen-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors. For instance, its derivatives have been shown to inhibit certain kinases and enzymes involved in cancer cell proliferation . The exact pathways and molecular targets depend on the specific derivative and its structural modifications.

Comparison with Similar Compounds

Uniqueness: (5-Phenylthieno[2,3-b]thiophen-2-yl)methanol is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

61254-99-7

Molecular Formula

C13H10OS2

Molecular Weight

246.4 g/mol

IUPAC Name

(5-phenylthieno[2,3-b]thiophen-2-yl)methanol

InChI

InChI=1S/C13H10OS2/c14-8-11-6-10-7-12(16-13(10)15-11)9-4-2-1-3-5-9/h1-7,14H,8H2

InChI Key

CVATVBDCVKHOSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(S2)SC(=C3)CO

Origin of Product

United States

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